![molecular formula C12H10ClNO2 B2361189 2-(1-(3-chlorophenyl)-1H-pyrrol-2-yl)acetic acid CAS No. 1706460-22-1](/img/structure/B2361189.png)
2-(1-(3-chlorophenyl)-1H-pyrrol-2-yl)acetic acid
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Overview
Description
“2-(1-(3-chlorophenyl)-1H-pyrrol-2-yl)acetic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of compounds similar to “2-(1-(3-chlorophenyl)-1H-pyrrol-2-yl)acetic acid” has been reported in the literature . For instance, a series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
Molecular Structure Analysis
The molecular formula of “2-(1-(3-chlorophenyl)-1H-pyrrol-2-yl)acetic acid” is C8H7ClO2 . The molecular weight is 170.593 .
Chemical Reactions Analysis
In a study, six new Zn(II) carboxylates were synthesized from 2-chlorophenyl acetic acid . The compounds were assessed for DNA interaction using UV–visible spectroscopy and viscosity measurements, approving a partial intercalation mode of interaction .
Scientific Research Applications
Antiviral Activity
Indole derivatives, which include compounds like “2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid”, have shown potential in antiviral applications. They have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for antiviral properties.
Anticancer Activity
The indole nucleus, present in “2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid”, is a common feature in many synthetic drug molecules with anticancer activity. These compounds can bind with high affinity to multiple receptors, which is crucial in the development of new therapeutic agents for cancer treatment .
Catalytic Applications
Schiff-base metal complexes derived from indole compounds have significant catalytic applications. They are used in Claisen–Schmidt condensation reactions for the synthesis of chalcone derivatives, which are important in various chemical processes . The presence of a 3-chlorophenyl group can influence the catalytic efficiency and selectivity of these reactions.
Antileishmanial and Antimalarial Activity
Indole derivatives have been evaluated for their antileishmanial and antimalarial activities. Molecular simulation studies have justified the potent in vitro activity of these compounds, which can be attributed to their fitting pattern in the active sites of target enzymes . This makes them promising candidates for the development of new treatments for leishmaniasis and malaria.
Pharmacological Applications
The indole scaffold is integral to the pharmacological applications of various compounds. It provides the structural basis for interaction with biological targets and is essential for the medicinal properties of drugs . The addition of substituents like the 3-chlorophenyl group can enhance these interactions, leading to improved efficacy.
Synthesis of Complex Molecules
Indole derivatives are key intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. They serve as building blocks for the construction of diverse molecular architectures . The reactivity of the indole ring, influenced by substituents such as the 3-chlorophenyl group, is critical in these synthetic endeavors.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their diverse biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrrol-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-9-3-1-4-10(7-9)14-6-2-5-11(14)8-12(15)16/h1-7H,8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENWVKXMGLYDEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC=C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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